N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is an aromatic compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydrazinyl group, a nitro group, and a sulfonamide group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group.
Chlorination: The addition of a chlorophenyl group.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid, while sulfonation may require sulfur trioxide or chlorosulfonic acid. Hydrazination typically involves hydrazine or its derivatives, and chlorination can be achieved using chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the control of reaction temperatures and pressures, and the purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-hydrazinyl-4-nitrobenzene-1-sulfonamide
- N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonyl chloride
- N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonic acid
Uniqueness
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-9-3-1-2-4-10(9)16-22(20,21)12-7-8(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCERUUIRXZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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